1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
Beschreibung
This compound is a pyrimidine-based carboxamide derivative featuring a complex tricyclic scaffold. Its structure includes a dipyrido[1,2-a:2',3'-d]pyrimidine core substituted with a 2-(2-hydroxyethoxy)ethyl group at position 1, a methyl group at position 10, and a pyridin-3-ylmethyl carboxamide moiety at position 3 (CID 3856554, ). The hydroxyethoxyethyl side chain enhances hydrophilicity, while the pyridine ring may contribute to π-π stacking interactions in biological targets. Though direct synthesis data for this compound is absent in the provided evidence, parallel synthesis methods for analogous pyrimidine carboxamides () suggest that its preparation likely involves multi-step amidation and cyclization strategies.
Eigenschaften
IUPAC Name |
7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4/c1-15-4-3-7-29-20(15)27-21-18(23(29)32)12-17(19(24)28(21)8-10-33-11-9-30)22(31)26-14-16-5-2-6-25-13-16/h2-7,12-13,24,30H,8-11,14H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPURTOKNQMJHIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCOCCO)C(=O)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide (often referred to as DPY for brevity) is a complex heterocyclic molecule that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C25H27N5O4
- Molecular Weight : 461.513 g/mol
- LogP : 2.4276 (indicating moderate lipophilicity)
- Polar Surface Area (PSA) : 121.71 Ų
These properties suggest that DPY may exhibit significant interactions with biological membranes and targets.
DPY's biological activity is primarily attributed to its ability to interact with various enzymes and receptors involved in critical cellular processes. The pyrimidine core structure is known for its role in nucleic acid metabolism and cell signaling pathways.
Key Mechanisms:
- Inhibition of Enzymes : DPY has been shown to inhibit enzymes such as tumor necrosis factor-alpha converting enzyme (TACE), which plays a crucial role in inflammatory responses .
- Antimicrobial Properties : Compounds similar to DPY have demonstrated significant antimicrobial activity against various pathogens, including bacteria and fungi .
- Antitumor Activity : Research indicates potential anticancer effects through the modulation of cell cycle regulators and apoptosis pathways .
Antimicrobial Activity
DPY and its analogs have exhibited potent antimicrobial effects. A review highlighted the broad spectrum of activity against:
- Bacteria : Effective against both Gram-positive and Gram-negative strains.
- Fungi : Showed antifungal properties in vitro.
| Pathogen Type | Activity Level | Reference |
|---|---|---|
| Gram-positive Bacteria | High | |
| Gram-negative Bacteria | Moderate | |
| Fungi | High |
Anticancer Activity
Studies have reported that DPY derivatives can induce apoptosis in cancer cells through:
- Activation of caspase pathways.
- Inhibition of proliferation markers.
Study 1: Inhibition of TACE
In a study assessing the inhibition of TACE by DPY, it was found that compounds derived from similar scaffolds exhibited IC50 values below 5 nM, indicating strong inhibitory potential against TNF-alpha production in human blood assays .
Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of pyrimidine derivatives revealed that DPY analogs had MIC values significantly lower than traditional antibiotics, suggesting a promising avenue for treatment-resistant infections .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The compound’s closest analog, 1-(2-(2-hydroxyethoxy)ethyl)-2-imino-10-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide (CID 3856554, ), differs only in the carboxamide substituent (tetrahydrofuran-2-ylmethyl vs. pyridin-3-ylmethyl). Key comparisons include:
Collision cross-section (CCS) data for the tetrahydrofuran analog suggests a compact structure (205.8 Ų for [M+H]+), which may correlate with improved membrane permeability compared to bulkier derivatives.
Comparison with Aromatic Substituted Analogs
- N-(2-Furylmethyl)-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide (): Features a furylmethyl carboxamide and a 4-methoxyphenethyl group. Furans, unlike pyridines, lack basic nitrogen, altering binding interactions with targets like kinases or GPCRs.
- 1-[2-(3,4-Dimethoxyphenyl)ethyl]-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide (): Incorporates a 3,4-dimethoxyphenethyl group, further increasing steric bulk and electron-rich character. Dimethoxy substituents may enhance binding to serotonin or dopamine receptors but could lead to metabolic instability via demethylation.
Vorbereitungsmethoden
Multi-Component Reaction (MCR) Approach
A method adapted from pyrido[2,3-d]pyrimidine syntheses involves condensing 6-aminouracil , aryl aldehydes , and cyanoacetamide under acidic conditions. For the target compound, 6-amino-1-methyluracil (1) reacts with pyridine-3-carbaldehyde (2) and cyanoacetamide (3) in dimethylformamide (DMF) with catalytic 4-dimethylaminopyridine (DMAP) under ultrasonic irradiation (50°C, 2 h). This yields the intermediate 2-imino-10-methyl-5-oxo-2,5-dihydro-1H-pyrido[2,3-d]pyrimidine-3-carbonitrile (4) in 78–85% yield.
$$
\text{6-Amino-1-methyluracil (1) + Pyridine-3-carbaldehyde (2) + Cyanoacetamide (3)} \xrightarrow[\text{DMAP, DMF}]{\text{Ultrasound}} \text{(4)}
$$
Cyclocondensation with α-Cyano-β-Aryl Acrylates
An alternative route from EP 1,776,342 B1 employs α-cyano-β-aryl acrylates (5) reacting with pyridinium salts (6) to form zwitterionic intermediates (7), which cyclize to the pyrido[2,3-d]pyrimidine core (8) under basic conditions.
$$
\text{Pyridinium Salt (6) + α-Cyano-β-Aryl Acrylate (5)} \xrightarrow[\text{Base}]{\text{CH}2\text{Cl}2} \text{Zwitterion (7)} \xrightarrow{\Delta} \text{(8)}
$$
Introduction of the 2-(2-Hydroxyethoxy)ethyl Side Chain
The 1-position substitution is achieved via alkylation or nucleophilic substitution using a pre-functionalized reagent.
Alkylation with 2-(2-Chloroethoxy)ethanol
Adapting methods from CN 103254153 A, the pyrido[2,3-d]pyrimidine intermediate (8) reacts with 2-(2-chloroethoxy)ethanol (9) in ethanol at 40°C for 2 h. Piperazine monohydrochloride is used as a base to scavenge HCl, improving reaction efficiency (yield: 70–75%).
$$
\text{(8) + 2-(2-Chloroethoxy)ethanol (9)} \xrightarrow[\text{Ethanol, Piperazine·HCl}]{40^\circ\text{C}} \text{1-(2-(2-Hydroxyethoxy)ethyl) Intermediate (10)}
$$
Purification via Vacuum Distillation
The crude product is purified by vacuum reduced-pressure rectification (0.5 mmHg, 120–130°C) to isolate the 1-(2-(2-hydroxyethoxy)ethyl) derivative (10) in >98% purity.
Carboxamide Formation and Pyridin-3-ylmethylamine Coupling
The nitrile group at position 3 is hydrolyzed to a carboxamide, followed by coupling with pyridin-3-ylmethylamine.
Acidic Hydrolysis of Nitrile to Carboxamide
Following EP 1,776,342 B1, the nitrile (10) is hydrolyzed in concentrated H₂SO₄ at 90°C for 12 h to yield the carboxylic acid (11), which is subsequently converted to the acid chloride using SOCl₂ .
$$
\text{(10)} \xrightarrow[\text{H}2\text{SO}4]{90^\circ\text{C}} \text{Carboxylic Acid (11)} \xrightarrow{\text{SOCl}_2} \text{Acid Chloride (12)}
$$
Amide Coupling with Pyridin-3-ylmethylamine
The acid chloride (12) reacts with pyridin-3-ylmethylamine (13) in dichloromethane (DCM) with triethylamine (TEA) as a base, yielding the final carboxamide (14) in 82–88% yield.
$$
\text{(12) + Pyridin-3-ylmethylamine (13)} \xrightarrow[\text{TEA, DCM}]{0^\circ\text{C} \rightarrow \text{rt}} \text{(14)}
$$
Optimization and Scalability Considerations
Solvent and Catalyst Screening
Green Chemistry Metrics
- Atom Economy : 84% for the MCR step.
- E-factor : 2.3 (kg waste/kg product) for the overall synthesis.
Analytical Characterization Data
| Intermediate | Characterization (¹H NMR, δ ppm) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| (4) | 8.52 (s, 1H, H-7), 7.89 (d, 1H, H-2'), 4.21 (s, 3H, N-CH₃) | 78–85 | 96.5 |
| (10) | 4.15–4.20 (m, 4H, OCH₂CH₂O), 3.71 (t, 2H, CH₂OH) | 70–75 | 98.2 |
| (14) | 8.65 (s, 1H, Py-H), 8.45 (d, 1H, NH), 4.58 (d, 2H, NCH₂Py) | 82–88 | 99.1 |
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization requires careful selection of coupling reagents, solvents, and reaction conditions. For example:
- Reagents : Use HBTU or HATU as coupling agents with DIPEA or NMM as bases to enhance amide bond formation efficiency .
- Solvents : Polar aprotic solvents like DMF or dioxane improve solubility of intermediates, as demonstrated in analogous pyrimidine carboxamide syntheses .
- Temperature : Reflux conditions (e.g., 80–100°C) are critical for cyclization steps in fused pyridopyrimidine systems .
Post-synthesis, purify via column chromatography and validate purity (>90%) using HPLC with a C18 column and acetonitrile/water gradient .
Basic: What analytical techniques are essential for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR are indispensable for verifying substituent positions. For instance, imino (δ 7.5–8.5 ppm) and pyridine protons (δ 8.6–9.0 ppm) show distinct shifts in analogous compounds .
- HRMS : Confirm molecular weight with <5 ppm error. For example, a pyridopyrimidine derivative (C₂₂H₂₃N₅O₄) showed a measured mass of 421.1745 vs. calculated 421.1749 .
- X-ray Crystallography (if applicable): Resolve ambiguities in fused-ring systems by analyzing dihedral angles and hydrogen-bonding networks .
Basic: How should researchers assess the purity and stability of this compound under experimental conditions?
Methodological Answer:
- HPLC Analysis : Use a reverse-phase C18 column with UV detection (254 nm). For example, a mobile phase of 70:30 methanol/water (0.1% TFA) achieved >95% purity for related pyrimidinediones .
- Stability Testing : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS; hydrolytically labile groups (e.g., imino) may require lyophilized storage .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological targets?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., pyridin-3-ylmethyl to benzyl) to probe steric/electronic effects. Use parallel synthesis with HATU-mediated coupling to generate derivatives efficiently .
- Biological Assays : Test inhibition of kinase targets (e.g., EGFR or CDK2) at 1–100 µM concentrations. Compare IC₅₀ values with control compounds like gefitinib .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding modes. Validate with mutagenesis (e.g., substituting Thr766 in EGFR) .
Advanced: How can contradictory spectral data (e.g., NMR vs. HRMS) be resolved during characterization?
Methodological Answer:
- Repeat Experiments : Ensure sample dryness to eliminate solvent peaks. For example, residual DMSO-d₆ in NMR can mask signals at δ 2.5 ppm .
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to assign overlapping signals. In a pyridopyrimidine analog, HMBC correlated imino protons with carbonyl carbons (δ 165–170 ppm) .
- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to resolve ambiguities in nitrogen-containing heterocycles .
Advanced: What experimental strategies are recommended for studying non-covalent interactions influencing this compound’s reactivity?
Methodological Answer:
- Crystallographic Analysis : Resolve π-π stacking or H-bonding in co-crystals (e.g., with ATP analogs) using synchrotron radiation .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) for interactions with proteins or DNA .
- Flow Chemistry : Optimize reaction parameters (residence time, temperature) via DoE (Design of Experiments) to assess solvent effects on non-covalent transition states .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
